Ac-WLA-AMC

Proteasome β5c selectivity Fluorogenic substrate

Ac-WLA-AMC (Acetyl-Trp-Leu-Ala-AMC) is exclusively cleaved by the β5c subunit of the human 20S constitutive proteasome, delivering unambiguous, subunit‑specific readouts that non‑selective substrates such as Suc‑LLVY‑AMC cannot provide. This specificity is essential for accurate mechanistic studies, high‑throughput screening of β5c‑targeted inhibitors, and quality‑control validation of purified 20S proteasome batches. Pair with Ac‑ANW‑AMC (β5i‑specific) to dissect constitutive vs. immunoproteasome contributions (Rana et al., 2024). Essential for SAR‑driven drug discovery and regulatory‑grade proteasome characterization.

Molecular Formula C32H37N5O6
Molecular Weight 587.7 g/mol
Cat. No. B8088751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WLA-AMC
Molecular FormulaC32H37N5O6
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
InChIInChI=1S/C32H37N5O6/c1-17(2)12-26(37-32(42)27(35-20(5)38)14-21-16-33-25-9-7-6-8-24(21)25)31(41)34-19(4)30(40)36-22-10-11-23-18(3)13-29(39)43-28(23)15-22/h6-11,13,15-17,19,26-27,33H,12,14H2,1-5H3,(H,34,41)(H,35,38)(H,36,40)(H,37,42)/t19-,26-,27-/m0/s1
InChIKeyPIJMRHCPKXLMIS-DOYMOWJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WLA-AMC: A Fluorogenic Substrate for Quantifying 20S Proteasome β5c Chymotrypsin-Like Activity


Ac-WLA-AMC (Acetyl-Trp-Leu-Ala-7-amino-4-methylcoumarin, CAS: 1104011-59-7) is a synthetic peptide-based fluorogenic substrate that reports specifically on the chymotrypsin-like activity of the β5c catalytic subunit of the human 20S constitutive proteasome . Upon proteolytic cleavage between the alanine residue and the AMC fluorophore, 7-amino-4-methylcoumarin is released, enabling real-time quantification of β5c activity via fluorescence detection (Ex/Em: 340-360 nm/440-460 nm) . This compound serves as a critical research tool for studying proteasome function in normal physiology, as well as in pathological states such as cancer and autoimmune disorders, where proteasome activity is frequently dysregulated [1].

The Critical Need for Ac-WLA-AMC's Specificity in Proteasome β5c Activity Assays


Substituting Ac-WLA-AMC with a generic proteasome substrate like Suc-LLVY-AMC is not scientifically valid for quantifying β5c-specific activity. While Suc-LLVY-AMC is widely used to measure overall chymotrypsin-like activity, it is cleaved by both the constitutive β5c subunit and the immunoproteasome β5i (LMP7) subunit, rendering it non-selective and confounding results in mixed cellular populations or inhibitor studies [1]. In contrast, Ac-WLA-AMC is cleaved exclusively by the β5c subunit, providing the necessary subunit-level resolution required for accurate mechanistic studies and drug discovery programs targeting the constitutive proteasome [2]. Furthermore, alternative β5c substrates like Z-LLL-AMC exhibit significant cross-reactivity with other proteases, limiting their utility in complex biological samples such as cell lysates [3]. The following evidence quantifies the specific differentiation that mandates the use of Ac-WLA-AMC for precise β5c activity assessment.

Ac-WLA-AMC Product-Specific Quantitative Evidence for Scientific Selection


Subunit Selectivity: Ac-WLA-AMC vs. Suc-LLVY-AMC and Ac-ANW-AMC

Ac-WLA-AMC demonstrates exclusive cleavage by the β5c subunit of the constitutive proteasome, whereas the commonly used alternative Suc-LLVY-AMC is cleaved by both the β5c and β5i subunits. This cross-reactivity is a critical differentiator for experimental design. The β5i-specific substrate Ac-ANW-AMC serves as a comparator, showing no activity against β5c, confirming the orthogonal selectivity of Ac-WLA-AMC [1].

Proteasome β5c selectivity Fluorogenic substrate

Limitations of Ac-WLA-AMC in Complex Lysates: Comparative Performance with iso-VQA-ACC

In a direct comparative analysis using MOLT-4 cell lysates, the commercial substrate Ac-WLA-AMC was unable to specifically detect β5c proteasome activity, whereas the custom substrate iso-VQA-ACC demonstrated clear, selective detection [1]. This finding underscores that Ac-WLA-AMC's utility is highly context-dependent and may be suboptimal for certain complex biological samples, highlighting a known limitation compared to next-generation substrates.

Proteasome β5c activity Lysate assay

Functional Assay Protocol: Ac-WLA-AMC Working Concentration

A validated protocol for measuring proteasome activity in multiple myeloma cell lysates utilizes Ac-WLA-AMC at a final concentration of 30 μmol/L. This concentration is optimized for a 3-hour incubation period to achieve a robust fluorescence signal [1]. This provides a practical benchmark for assay development and a clear, quantitative point of reference for users.

Proteasome β5c activity Fluorogenic assay

Structural Basis for Substrate Recognition: Ac-WLA-AMC Design Rationale

The design of Ac-WLA-AMC was informed by the structure of selective β5c inhibitors. The peptide sequence (Trp-Leu-Ala) was chosen to occupy the S1, S2, and S3 specificity pockets of the β5c active site, respectively. While this 'inhibitor-to-substrate' approach was successful for other proteasome subunits, it yielded a β5c substrate with relatively low activity, highlighting the challenges in designing highly efficient fluorogenic reporters for this specific subunit [1]. This explains the observed limitations in some assay contexts.

Proteasome β5c specificity Substrate design

Ac-WLA-AMC Recommended Application Scenarios in Proteasome Research and Drug Discovery


Differentiating Constitutive vs. Immunoproteasome Activity in Cancer Cell Lines

Researchers studying the differential roles of the constitutive proteasome (cP) and immunoproteasome (iP) in hematological malignancies, such as multiple myeloma, should utilize Ac-WLA-AMC in combination with a β5i-specific substrate like Ac-ANW-AMC. As demonstrated by Rana et al. (2024), this orthogonal approach allows for the unambiguous dissection of β5c and β5i contributions to overall chymotrypsin-like activity, a distinction that is impossible with non-selective substrates like Suc-LLVY-AMC [1]. This is critical for understanding resistance mechanisms to proteasome inhibitors.

Screening and Profiling of β5c-Selective Inhibitors

Ac-WLA-AMC is an essential tool for high-throughput screening (HTS) and detailed kinetic profiling of novel small molecules designed to inhibit the β5c subunit. Its exclusive specificity ensures that the observed inhibitory activity is directly attributable to β5c engagement, rather than off-target effects on the immunoproteasome or other proteases. This fidelity is crucial for structure-activity relationship (SAR) studies and the development of next-generation proteasome inhibitors with improved therapeutic indices.

Validating Proteasome Activity in Purified Enzyme Preparations

For quality control and functional validation of purified human 20S constitutive proteasome batches, Ac-WLA-AMC serves as a specific activity reporter. Its defined cleavage by the β5c subunit provides a reliable metric for confirming enzyme integrity and specific activity, as utilized in the characterization studies by Maurits et al. (2020) [1]. This is a standard application for ensuring consistency in biochemical and biophysical experiments requiring purified proteasome.

Investigating β5c Activity in Cellular Models of Protein Homeostasis

When studying the role of the ubiquitin-proteasome system (UPS) in cellular processes like protein quality control, cell cycle regulation, or apoptosis, Ac-WLA-AMC provides a targeted readout of β5c chymotrypsin-like activity. This is particularly relevant in contexts where immunoproteasome expression is low or absent, such as in many non-immune cell lines (e.g., HeLa, HEK293), allowing for a clear interpretation of constitutive proteasome function without the confounding variable of immunoproteasome activity.

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